1,2-Indandione, 3,3-dimethyl-
Description
Historical Trajectory and Evolution of Indandione Chemistry in Organic Synthesis
The study of indandione chemistry has a rich history. Initially, 1,2-indandiones were synthesized as intermediates in the preparation of substituted ninhydrins. bvda.com A pivotal moment in their application came with the discovery that 1,2-indandione and its derivatives could be used for the forensic visualization of latent fingerprints on porous surfaces like paper. bvda.com This application stems from their reaction with amino acids present in fingerprint residues to produce highly fluorescent products. bvda.com
Beyond forensics, the indandione scaffold, particularly the 1,3-indandione (B147059) isomer, has been extensively used in organic synthesis. Its status as an important starting material is due to its low cost, ease of handling, and the high yields it typically affords in various transformations. ajchem-b.com The presence of an active methylene (B1212753) group flanked by two carbonyls in 1,3-indandione makes it a valuable precursor for a wide array of condensation and multicomponent reactions, leading to diverse heterocyclic and carbocyclic systems. ajchem-b.comajchem-b.com This has established indandiones as privileged structures in medicinal chemistry and materials science.
Foundational Principles of Indandione Reactivity and Synthetic Utility
The reactivity of the indandione core is dominated by its dicarbonyl nature. In the case of 1,3-indandione, the C-2 methylene protons are highly acidic and readily abstracted, forming an enolate that can participate in a variety of nucleophilic reactions, including alkylations and aldol-type condensations. ajchem-b.comajchem-b.com The carbonyl groups themselves are electrophilic and can undergo reactions with nucleophiles.
In 1,2-indandione systems, the focus shifts to the vicinal dicarbonyl functionality. These groups are susceptible to reactions typical of α-diketones. For the specific compound of interest, 1,2-Indandione, 3,3-dimethyl- , the presence of the gem-dimethyl group at the C-3 position blocks any potential reactivity at this site, such as enolization involving this carbon. dergipark.org.tr This structural feature channels the reactivity exclusively towards the two carbonyl groups at C-1 and C-2 and any photochemical pathways they can initiate.
Research Imperatives for Investigating 3,3-Dimethyl-1,2-indandione
The introduction of a gem-dimethyl group at the C-3 position of the 1,2-indandione scaffold creates a unique chemical entity that warrants specific investigation. The study of this molecule is driven by the desire to understand the fundamental consequences of this substitution pattern.
The presence of two methyl groups on the same carbon atom adjacent to a carbonyl group induces significant steric and electronic changes, a phenomenon often discussed in the context of the Thorpe-Ingold effect or gem-dimethyl effect . wikipedia.orglucp.net This effect posits that gem-dialkyl substitution can accelerate intramolecular reactions by altering the bond angles of the carbon chain. wikipedia.orglucp.netwpmucdn.com The increased steric bulk of the dimethyl groups compresses the internal bond angle between them, bringing the reactive ends of a molecule closer together and thus favoring cyclization. wikipedia.orglucp.net While primarily a kinetic effect, there is also a thermodynamic contribution. wikipedia.org In the context of 3,3-dimethyl-1,2-indandione, this steric hindrance significantly influences the approach of reagents to the adjacent C-2 carbonyl group and can dictate the stereochemical outcome of reactions. A study on the related 2,2-dimethyl-1,3-indandione demonstrated that the steric hindrance from the gem-dimethyl group affects its reactivity with Wittig reagents. dergipark.org.tr
The specific substitution pattern of 3,3-dimethyl-1,2-indandione opens avenues for unique chemical transformations. Research has shown that its photochemical reactions, for instance, lead to distinct products. The photochemical reaction of 3,3-dimethyl-1,2-indandione (DMID) with xanthene yields a combination product, 1-hydroxy-3,3-dimethyl-1-(9-xanthenyl)-2-indanone, alongside products from the escape of the intermediate radical pair. oup.com Similarly, its photochemical reaction with aromatic aldehydes produces a mixture of unique diastereoisomeric adducts. oup.com
Furthermore, the 3,3-dimethyl-indane framework serves as a valuable building block for creating novel molecular architectures, particularly in the field of asymmetric synthesis. The related compound cis-2-amino-3,3-dimethyl-1-indanol, synthesized from a precursor containing the 3,3-dimethylindan-1-one skeleton, has been developed as a highly efficient chiral auxiliary and ligand. researchgate.netacs.orgoup.com This demonstrates the potential of the 3,3-dimethyl substituted indane core to be transformed into structurally complex and functionally significant molecules.
Compound Information Table
| Compound Name | Synonym(s) |
| 1,2-Indandione, 3,3-dimethyl- | 3,3-Dimethyl-1,2-indanedione |
| Ninhydrin (B49086) | 2,2-Dihydroxy-1,3-indandione |
| 1,3-Indandione | 1,3-Dioxoindane |
| Xanthene | |
| 1-Hydroxy-3,3-dimethyl-1-(9-xanthenyl)-2-indanone | |
| cis-2-Amino-3,3-dimethyl-1-indanol |
Detailed Research Findings: Photochemical Reaction of DMID with Xanthene
| Reactants | Products | Yield (%) |
| 3,3-Dimethyl-1,2-indanedione (DMID) + Xanthene | 1-Hydroxy-3,3-dimethyl-1-(9-xanthenyl)-2-indanone | 49 |
| 2-Hydroxy-3,3-dimethyl-1-indanone | 13 | |
| 1,1′-Dihydroxy-3,3,3′,3′-tetramethyl-1,1′-biindan-2,2′-dione | 23 | |
| 9,9′-Bixanthenyl | 49 | |
| Data sourced from a detailed investigation into the photochemical reaction. oup.com |
Structure
3D Structure
Properties
CAS No. |
20651-88-1 |
|---|---|
Molecular Formula |
C11H10O2 |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
3,3-dimethylindene-1,2-dione |
InChI |
InChI=1S/C11H10O2/c1-11(2)8-6-4-3-5-7(8)9(12)10(11)13/h3-6H,1-2H3 |
InChI Key |
XEBYAZZOVDAJAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C(=O)C1=O)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1,2 Indandione and Its 3,3 Dimethylated Analogue
Established Retrosynthetic Strategies for the 1,2-Indandione Core Structure
The synthesis of the 1,2-indandione skeleton can be approached through several established retrosynthetic disconnections. These strategies involve either the oxidation of a pre-formed indanone ring or the cyclization of an acyclic precursor.
Classical Multi-Step Synthetic Sequences
Historically, the preparation of 1,2-indandione has relied on robust, multi-step sequences. One of the most prevalent methods involves the oxidation of 1-indanone (B140024).
A primary and well-documented classical method is the oxidation of 1-indanone at the alpha-position (C2) using selenium dioxide (SeO₂). This reaction directly converts the methylene (B1212753) group adjacent to the carbonyl into a second ketone group, yielding 1,2-indandione. mdpi.com While effective, this method's scalability is a concern due to the toxicity of selenium byproducts.
Another classical approach involves the intramolecular cyclization of functionalized phenylpropionic acid derivatives. For instance, 3-(2-bromophenyl)propionic acid can undergo cyclization at very low temperatures (-100 °C) in the presence of a strong base like n-butyllithium (n-BuLi) to form 1-indanone, which can then be oxidized. beilstein-journals.org A more direct route to the indanone ring is the acid-catalyzed cyclization of hydrocinnamic acid (3-phenylpropionic acid), although this can require harsh conditions. researchgate.net
More recently, a two-step procedure starting from 2-ethynylbenzaldehyde (B1209956) has been developed. This method utilizes a copper-catalyzed intramolecular annulation to first produce 3-hydroxy-1-indanone, which is subsequently oxidized to 1,2-indandione using reagents like Jones' reagent or o-iodoxybenzoic acid (IBX) in high yields. mdpi.comnih.gov
| Reaction | Starting Material(s) | Key Reagents/Conditions | Product | Yield | Reference(s) |
| Oxidation | 1-Indanone | 1. SeO₂, Acetic Acid | 1,2-Indandione | Moderate | mdpi.com |
| Cyclization/Oxidation | 2-Ethynylbenzaldehyde | 1. Cu-catalyst; 2. Jones' reagent or IBX | 1,2-Indandione | 87-95% (over 2 steps) | mdpi.comnih.gov |
| Cyclization | 3-Arylpropionic acids | 1. Polyphosphoric acid or other strong acids | Substituted 1-Indanones | Up to 74% | beilstein-journals.org |
Modern Convergent and Divergent Synthetic Approaches
Modern synthetic chemistry emphasizes efficiency, often employing convergent or divergent strategies to access molecular diversity from common intermediates.
A divergent synthesis starts from a common core structure which is then elaborated into a library of diverse analogues. bohrium.com This strategy is highly efficient for exploring structure-activity relationships. Recent studies on 1,3-indandione (B147059) derivatives showcase this approach, where 2-arylidene-1,3-indandiones serve as a common precursor. acs.orgnih.govacs.org By reacting these precursors with different reagents or under varying catalytic conditions, a diverse range of spirocyclopentenes and spiropyrrolidines can be generated. acs.orgnih.govacs.org An iodine-catalyzed protocol for cross-coupling of 2-aryl-1,3-indandiones with alkenes also demonstrates divergent reactivity; by simply changing additives and solvents, the reaction can be directed to selectively produce either tertiary alkylated ketones or alkenes. researchgate.net These principles are directly translatable to the 1,2-indandione framework for creating libraries of novel derivatives.
Regiospecific and Stereoselective Approaches to Substituted 1,2-Indandiones
The synthesis of substituted indandiones requires precise control over the position of functional groups on both the aromatic and cyclopentene (B43876) rings.
Synthetic Introduction of Aromatic Ring Substituents
Introducing substituents onto the aromatic benzene (B151609) ring of the indandione core is almost exclusively achieved by using a starting material that already contains the desired substituent. Direct functionalization, such as halogenation, of the aromatic ring on a pre-formed indandione is generally not feasible. nih.gov
The most common strategy is to begin with a substituted benzene derivative and construct the indanone ring upon it. The Friedel-Crafts acylation is a key reaction in this context. For example, substituted benzenes can be reacted with 3-chloropropionyl chloride, followed by an intramolecular Friedel-Crafts alkylation to close the five-membered ring, yielding an aromatically substituted 1-indanone. beilstein-journals.orgresearchgate.net Similarly, substituted phthalic acid derivatives or phthalic anhydrides can be used as precursors for the synthesis of halogenated or otherwise substituted indandiones. nih.gov
| Target | Precursor | Key Reaction | Reagents | Reference(s) |
| Substituted 1-Indanones | Substituted Benzene | Friedel-Crafts Acylation/Alkylation | 1. 3-Chloropropionyl chloride, AlCl₃; 2. H₂SO₄ | beilstein-journals.orgresearchgate.net |
| Halogenated 1,3-Indandiones | Halogenated Phthalic Anhydride (B1165640) | Condensation/Cyclization | Ethyl acetoacetate | nih.gov |
| 5,6-Dimethoxy-2-methyl-1-indanone | 3,4-Dimethoxybenzyl derivative | Friedel-Crafts Acylation | TMSOTf, Nitromethane | orgsyn.org |
Methodologies for Alkylation at the Cyclopentene Ring
Alkylation of the cyclopentene portion of the 1,2-indandione structure, specifically at the C3 position to create the 3,3-dimethyl analogue, presents a unique synthetic challenge. Direct alkylation of the final 1,2-dione product is not the preferred pathway. Instead, the gem-dimethyl group is installed on a precursor molecule which is then oxidized to the target diketone.
The synthesis of 3,3-dimethyl-1,2-indandione (CAS 20651-88-1) is best achieved via the oxidation of its precursor, 3,3-dimethyl-1-indanone (B145499) (CAS 26465-81-6). chemicalbook.com The key to the synthesis is the formation of this precursor.
A convenient route to 3,3-dimethyl-1-indanone is the intramolecular Friedel-Crafts cyclization of 3-phenyl-3-methylbutanoic acid (phenylisobutyric acid). google.com This acid precursor can be prepared via a Grignard reaction of neophyl chloride with carbon dioxide. The subsequent acid-catalyzed cyclization directly establishes the indanone core with the desired 3,3-dimethyl substitution pattern. Another method involves the reaction of 3,3-dimethylacrylic acid with a benzene substrate, catalyzed by niobium(V) chloride (NbCl₅). beilstein-journals.org
Once 3,3-dimethyl-1-indanone is obtained, the final step is the oxidation of the C2 methylene group. While not explicitly detailed for this specific substrate in the surveyed literature, a logical and established method is the oxidation with selenium dioxide (SeO₂), mirroring the synthesis of the unsubstituted 1,2-indandione. mdpi.com
It is important to note that direct α-alkylation of an unsubstituted 1-indanone to introduce two methyl groups at C3 would be challenging to perform selectively and in high yield due to issues with mono- versus di-alkylation and potential side reactions. Therefore, constructing the precursor with the gem-dimethyl group already in place via cyclization is the more efficient and controlled strategy.
| Target Compound | Precursor | Key Reaction | Reagents/Conditions | Reference(s) |
| 3,3-Dimethyl-1-indanone | 3-Phenyl-3-methylbutanoic acid | Intramolecular Friedel-Crafts Cyclization | Strong Acid (e.g., Polyphosphoric acid) | google.com |
| 3,3-Dimethyl-1,2-indandione | 3,3-Dimethyl-1-indanone | α-Oxidation | Selenium dioxide (SeO₂) | mdpi.com (by analogy) |
Cyclization Reactions of Pre-Functionalized Precursors
A prominent strategy for constructing the 1,2-indandione core involves the cyclization of appropriately pre-functionalized acyclic precursors. These reactions are designed to form the five-membered ring of the indandione system in a key step.
One effective method is the intramolecular annulation of 2-ethynylbenzaldehydes catalyzed by copper. This reaction proceeds through the formation of a 3-hydroxy-2,3-dihydro-1H-inden-1-one intermediate, which can then be oxidized to the corresponding 1,2-dione. acs.org While this method has proven successful for a range of substituted 2-ethynylbenzaldehydes, its application to precursors that would lead to the 3,3-dimethyl analogue requires careful consideration of the starting material's synthesis. acs.org
Another approach involves the condensation of phthalate (B1215562) compounds with malonate esters. google.com For instance, the reaction of dimethyl phthalate with dimethyl malonate in the presence of a base like sodium methoxide (B1231860) leads to a substituted malonate which, upon hydrolysis and decarboxylation, can yield the 1,3-indandione scaffold. google.com Adapting this to a 1,2-indandione synthesis would require a different precursor strategy.
Dieckmann condensation is a classical method for forming cyclic β-keto esters, which are valuable precursors to cyclic ketones. This intramolecular cyclization of a diester under basic conditions could theoretically be applied to synthesize a precursor for 3,3-dimethyl-1,2-indandione, provided a suitable acyclic diester bearing the gem-dimethyl group can be synthesized.
Friedel-Crafts acylation represents another powerful tool for ring formation. The condensation of phthalic anhydride derivatives with suitable substrates can lead to the indandione framework. For example, the reaction of phthalic anhydride with diethyl malonate in the presence of a clay catalyst can produce a precursor that, after hydrolysis and decarboxylation, yields 1,3-indandione. The strategic placement of methyl groups on the precursor would be necessary to generate the 3,3-dimethyl analogue.
Specific Synthetic Challenges and Innovations for 3,3-Dimethyl-1,2-indandione
The synthesis of 3,3-dimethyl-1,2-indandione introduces specific hurdles that are not as prominent in the synthesis of the parent compound. These challenges primarily stem from the steric bulk of the gem-dimethyl group.
Overcoming Steric Hindrance in Synthetic Transformations
The presence of two methyl groups at the 3-position significantly increases steric hindrance around the adjacent carbonyl group and the carbon atom where cyclization or other transformations need to occur. This steric bulk can impede the approach of reagents, leading to slower reaction rates or requiring more forcing conditions.
In cyclization reactions, the steric clash between the gem-dimethyl group and other parts of the molecule can disfavor the desired ring-closing event. To overcome this, chemists may need to employ more reactive catalysts or higher temperatures. However, these conditions can sometimes lead to undesired side reactions.
For instance, in reactions involving nucleophilic attack at the C-2 carbonyl, the adjacent dimethyl group can sterically shield the electrophilic carbon, reducing reactivity. This is a key consideration when planning multi-step syntheses where the carbonyl group needs to be functionalized. The increased steric hindrance in 3,3-dimethyl-1,2-indandione can also influence the regioselectivity of certain reactions, potentially favoring attack at the less hindered C-1 carbonyl.
Researchers have explored various strategies to mitigate the effects of steric hindrance. The use of smaller, more reactive nucleophiles or the activation of the carbonyl group with a Lewis acid can sometimes overcome the steric barrier. Additionally, designing synthetic routes where the gem-dimethyl group is introduced late in the sequence can be a viable strategy, although this is not always feasible.
Optimization of Reaction Conditions for Enhanced Yields and Purity
Achieving high yields and purity in the synthesis of 3,3-dimethyl-1,2-indandione often requires meticulous optimization of reaction conditions. The choice of solvent, catalyst, temperature, and reaction time can have a profound impact on the outcome of the synthesis.
For example, in a multi-component reaction for the synthesis of indeno[1,2-b]quinoline derivatives, which share a similar core structure, the optimization of the catalyst and solvent was crucial. rsc.org A study demonstrated that using a Cu/zeolite-Y catalyst in ethanol (B145695) under reflux conditions provided the best yields. rsc.org The amount of catalyst was also fine-tuned to maximize product formation. rsc.org
In another instance, the synthesis of spiro benzotriazole (B28993) compounds, the choice of solvent was found to be critical. growingscience.com Dichloromethane (B109758) provided a significantly higher yield compared to other solvents like ethanol, acetone, or DMSO at room temperature. growingscience.com
The following table summarizes the optimization of reaction conditions for a model reaction that could be conceptually applied to the synthesis of derivatives of 3,3-dimethyl-1,2-indandione, highlighting the importance of systematic screening of reaction parameters.
Table 1: Optimization of Reaction Conditions for a Representative Cyclization Reaction
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | None | Toluene | 80 | 24 | <10 |
| 2 | CuI (10 mol%) | THF | Room Temp | 12 | 60 acs.org |
| 3 | CuI (10 mol%) | DMF | Room Temp | 12 | 45 |
| 4 | Cu/zeolite-Y (15 mg) | Ethanol | Reflux | 3 | 90 rsc.org |
| 5 | Quinine | CH₂Cl₂ | Room Temp | 24 | Moderate acs.org |
This table is a conceptual representation based on data from similar reactions and does not represent a direct synthesis of 3,3-dimethyl-1,2-indandione.
The data illustrates that a careful selection of the catalyst and solvent system is paramount for achieving high efficiency. For instance, a catalyst-free system in dichloromethane at room temperature showed excellent yield for a particular synthesis, demonstrating that harsh conditions are not always necessary. growingscience.com Conversely, some transformations require the use of specific catalysts and elevated temperatures to proceed effectively. rsc.org
Elucidation of Chemical Reactivity and Reaction Mechanisms of 1,2 Indandione Systems
Mechanistic Studies of Fundamental Reactions at the Carbonyl Centers
The two adjacent carbonyl groups in the 1,2-indandione framework are primary centers for chemical reactions. These ketones are electrophilic and susceptible to nucleophilic attack. One of the most well-documented reactions of 1,2-indandiones is their reaction with amino acids. This forms the basis of their use in forensic science for the visualization of latent fingerprints. service.gov.uk The mechanism involves the nucleophilic attack of the amino group of an amino acid on one of the carbonyl carbons of the indandione, leading to the formation of a highly fluorescent product known as Ruhemann's purple. The inclusion of zinc ions in formulations has been shown to enhance the fluorescence of the resulting complex, suggesting the involvement of metal coordination with the dicarbonyl system. service.gov.uk
The reactivity of the carbonyl centers is also evident in mass spectrometry fragmentation patterns. Under electron ionization, the molecular ion of 3,3-dimethyl-1,2-indandione undergoes fragmentation, although detailed studies on this specific isomer are less common than for its 1,3-indandione (B147059) counterpart. nist.govcore.ac.uk For isomeric 2,2-dialkyl-1,3-indandiones, the loss of carbon monoxide (CO) is a documented fragmentation pathway, indicating the cleavage of the acyl C-C bond and the carbonyl C=O bond, which is a fundamental reaction of the carbonyl centers under high-energy conditions. core.ac.uk
Investigation of Nucleophilic and Electrophilic Pathways at the Cyclic Alpha-Carbons
In cyclic dicarbonyl systems like indandiones, the carbon atom(s) alpha to the carbonyl groups are typically reactive centers. In 1,3-indandione, the C-2 methylene (B1212753) protons are highly acidic and readily abstracted to form a stabilized enolate, which acts as a potent nucleophile in reactions like aldol (B89426) condensations, Michael additions, and Knoevenagel reactions. wikipedia.orgnih.govcassyni.com
However, in the case of 1,2-Indandione, 3,3-dimethyl- , the situation is drastically different. The C-3 position, which is alpha to the C-2 carbonyl, is a quaternary carbon bearing two methyl groups. Consequently, there are no alpha-protons at this position. This structural feature completely inhibits reaction pathways that rely on the formation of an enolate at C-3.
Studies on the isomeric 2,2-dimethyl-1,3-indandione have experimentally confirmed the deactivating effect of gem-dimethyl substitution. In one study, 2,2-dimethyl-1,3-indandione failed to react with active methylene compounds like malononitrile (B47326) and methyl cyanoacetate (B8463686) under conditions where 1,3-indandione and its 2-mono-methyl derivative readily reacted. dergipark.org.tr This lack of reactivity was attributed to the absence of the acidic methylene protons. dergipark.org.tr This principle directly applies to 3,3-dimethyl-1,2-indandione, explaining its inability to participate in base-catalyzed self-condensation or act as a nucleophile via its alpha-carbon.
Pericyclic Reactions and Intramolecular Rearrangements Involving the Indandione Framework
The rigid indandione framework can participate in various pericyclic reactions and complex intramolecular rearrangements, particularly under photochemical or mass spectrometric conditions. While specific studies on 3,3-dimethyl-1,2-indandione are scarce, research on related isomers provides significant insight into the potential transformations.
Detailed mass spectrometry and collision-induced dissociation studies on 2,2-dimethyl-1,3-indandione have revealed a complex series of consecutive, reversible isomerization steps before fragmentation. core.ac.uk The molecular ions of 2,2-dimethyl-1,3-indandione were found to interconvert with their 3-isopropylidenephthalide isomers through a multi-step rearrangement process. core.ac.uk This indicates that the indandione skeleton is not static but can undergo significant structural reorganization, involving ring-opening and ring-closing sequences and migrations of the phthaloyl group. core.ac.uk
Photochemical reactions are also a feature of indandione chemistry. Spiro-1,3-indandiones, for example, can undergo intramolecular photochemical reactions such as 1,3-acyl shifts and Paternò-Büchi reactions when a double bond is present in the substituent. researchgate.net Although not a pericyclic reaction in the strictest sense (which are typically concerted), these rearrangements highlight the ability of the excited carbonyl groups within the indandione framework to initiate complex intramolecular transformations. The potential for the 1,2-dione system to act as a dienophile or diene in Diels-Alder reactions exists, though this is more commonly documented for 1,3-indandione derivatives. tsijournals.comtsijournals.com
Detailed Mechanistic Insights into Key Transformations of Indandiones
Elucidating the precise mechanisms of indandione reactions often requires a combination of kinetic studies, isotopic labeling, and computational chemistry to map reaction pathways and characterize transition states.
Kinetic and isotopic labeling studies are powerful tools for understanding reaction mechanisms. The kinetic isotope effect (KIE), where a reaction rate changes upon substitution of an atom with one of its heavier isotopes (e.g., hydrogen with deuterium), can help identify the rate-determining step of a reaction. nih.gov For instance, in rhodium-catalyzed reactions of 2-diazo-1,3-diketones, KIE experiments were used to deduce that C-H activation was the rate-determining step. rsc.org
While specific KIE studies on 3,3-dimethyl-1,2-indandione are not widely reported, this methodology could be applied to its reactions. For example, in its reaction with amino acids, labeling the amino acid or the indandione with isotopes like ¹³C, ¹⁵N, or ²H could trace the atomic origins in the final product and intermediates, confirming the proposed nucleophilic addition-condensation pathway. nih.gov Mass spectrometry studies using ¹³C-labeled analogues of 2,2-dimethyl-1,3-indandione have been instrumental in unraveling its complex fragmentation and isomerization pathways, demonstrating the utility of isotopic labeling in mapping intricate reaction cascades. core.ac.uk
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for characterizing transition states and determining reaction energy barriers. Such studies provide a detailed, energetic picture of a reaction pathway. For example, in the phosphine-catalyzed [3+2] annulation reaction of 2-arylidene-1,3-indandiones, DFT calculations were used to compare the activation energies of two possible pathways (γ-attack vs. α-attack). rsc.org The calculations showed a lower activation energy for the γ-attack pathway, successfully explaining the experimentally observed regioselectivity. rsc.orgrsc.org
These computational methods can be applied to the reactions of 3,3-dimethyl-1,2-indandione. For the reaction with nucleophiles at the carbonyl centers, DFT could model the approach of the nucleophile, calculate the structure and energy of the transition state, and determine the activation barrier. This would provide quantitative insight into the reactivity of the C-1 versus the C-2 carbonyl and how steric hindrance from the 3,3-dimethyl groups influences the reaction kinetics.
Table 1: Computational Approaches to Mechanistic Analysis of Indandione Reactions
| Computational Method | Application | Insights Gained | Reference Example |
|---|---|---|---|
| Density Functional Theory (DFT) | Geometry optimization, frequency calculation | Stable structures of reactants, intermediates, products, and transition states. | rsc.org, rsc.org, nbu.ac.in |
| Transition State Search | Locating the highest energy point along a reaction coordinate. | Characterization of the transition state structure and its energy (activation barrier). | rsc.org |
| Intrinsic Reaction Coordinate (IRC) | Mapping the reaction path from transition state to reactants and products. | Confirmation that a found transition state connects the correct minima. | nbu.ac.in |
| Frontier Molecular Orbital (FMO) Analysis | Analysis of HOMO-LUMO interactions. | Prediction of reactivity and regioselectivity in cycloaddition reactions. | rsc.org |
Reaction Pathway Mapping via Kinetic and Isotopic Labeling Studies
Impact of 3,3-Dimethyl Substitution on Reaction Dynamics and Selectivity
The substitution of the two hydrogen atoms at the C-3 position with methyl groups has a profound impact on the reactivity of the 1,2-indandione system.
Inhibition of Alpha-Carbon Reactivity : As detailed in section 3.2, the most significant effect is the complete removal of acidic alpha-protons at the C-3 position. This prevents enolization towards C-3, thereby shutting down a wide range of reactions for which unsubstituted indandiones are known, such as self-aldol condensations, Knoevenagel reactions, and acting as a carbon nucleophile in Michael additions. dergipark.org.tr This fundamentally alters the synthetic utility of the molecule, directing its reactivity exclusively towards the carbonyl groups or the aromatic ring.
Steric Hindrance : The two methyl groups introduce significant steric bulk around the C-2 carbonyl group. This can influence the kinetics and regioselectivity of nucleophilic attacks on the dicarbonyl system. Nucleophiles may preferentially attack the less hindered C-1 carbonyl over the C-2 carbonyl. Computational studies would be needed to quantify the difference in activation barriers for attack at each site.
Influence on Rearrangements : In high-energy processes like mass spectrometric fragmentation, the 3,3-dimethyl group influences the isomerization pathways. In the study of the isomeric 2,2-dimethyl-1,3-indandione, the specific nature of the alkyl substitution dictated the complex seven-step isomerization sequence observed prior to fragmentation. core.ac.uk The presence of the dimethyl group facilitates specific hydrogen shifts and rearrangements that are not possible in the unsubstituted analogue.
Electronic Effects : The methyl groups are weak electron-donating groups through hyperconjugation and induction. While this effect is generally modest, it can slightly modulate the electrophilicity of the adjacent C-2 carbonyl group compared to an unsubstituted system.
Analysis of Steric Shielding and Its Influence on Reactivity
The presence of a gem-dimethyl group at the C3 position of the 1,2-indandione ring system introduces significant steric hindrance, a phenomenon often referred to as the Thorpe-Ingold effect or gem-dimethyl effect. wikipedia.org This effect posits that the presence of bulky substituents on a carbon atom within a chain or ring can accelerate intramolecular reactions by altering bond angles and restricting conformational freedom. In the case of 3,3-dimethyl-1,2-indandione, the two methyl groups create a sterically congested environment around the adjacent C2 carbonyl group.
This steric shielding has a profound impact on the accessibility of the carbonyl carbons to incoming nucleophiles. The approach of a nucleophile to the C2 carbonyl is significantly more hindered than its approach to the C1 carbonyl. This difference in steric accessibility can lead to a high degree of regioselectivity in nucleophilic addition reactions. For instance, in reactions with sterically demanding nucleophiles, attack is expected to occur preferentially at the less hindered C1 position.
| Feature | Description | Implication for Reactivity |
| Steric Hindrance | The gem-dimethyl group at the C3 position physically obstructs the approach of reactants to the adjacent C2 carbonyl group. | Favors nucleophilic attack at the less hindered C1 carbonyl. Can influence the stereochemical outcome of reactions. |
| Thorpe-Ingold Effect | The presence of the gem-dimethyl group alters the bond angles within the five-membered ring, increasing the internal angle at C3 and potentially decreasing the C1-C2-C3 angle. | Can accelerate intramolecular cyclization reactions and influence the stability of reaction intermediates. wikipedia.org |
| Conformational Restriction | The bulky dimethyl group limits the conformational flexibility of the five-membered ring. | Can lock the molecule into a specific conformation, which may be more or less favorable for a particular reaction pathway. |
Electronic Effects on Reaction Rates and Product Distributions
The electronic nature of the gem-dimethyl group at the C3 position also plays a crucial role in modulating the reactivity of 3,3-dimethyl-1,2-indandione. Alkyl groups are generally considered to be electron-donating through an inductive effect (+I effect). This electron-donating nature of the dimethyl group can influence the electrophilicity of the adjacent carbonyl carbons.
The +I effect of the two methyl groups increases the electron density at the C3 position, which is then relayed to the C2 carbonyl group. This increase in electron density makes the C2 carbonyl carbon less electrophilic and therefore less susceptible to nucleophilic attack compared to a non-substituted analogue. Conversely, the C1 carbonyl group is less affected by this inductive effect and retains a higher degree of electrophilicity. This electronic differentiation between the two carbonyl groups complements the steric effects, further favoring nucleophilic attack at the C1 position.
| Electronic Effect | Description | Impact on Reactivity |
| Inductive Effect (+I) | The two methyl groups at the C3 position donate electron density to the adjacent C2 carbonyl group. | Reduces the electrophilicity of the C2 carbonyl carbon, making it less reactive towards nucleophiles. Favors reactions at the C1 carbonyl. |
| Hyperconjugation | Sigma bonds of the C-H bonds in the methyl groups can overlap with the pi-system of the carbonyl group, further donating electron density. | Complements the inductive effect in deactivating the C2 carbonyl group towards nucleophilic attack. |
| Field Effect | The through-space electronic effect of the dimethyl group can also influence the local electronic environment of the carbonyl groups. | Can contribute to the overall electronic differentiation between the C1 and C2 carbonyls. |
Regiochemical and Stereochemical Outcomes in 3,3-Dimethyl-1,2-indandione Reactions
The interplay of the steric and electronic effects discussed above has significant consequences for the regiochemical and stereochemical outcomes of reactions involving 3,3-dimethyl-1,2-indandione. In many reactions, the combination of a sterically accessible and electronically favorable C1 carbonyl group leads to a high degree of regioselectivity.
For example, in cycloaddition reactions, the regioselectivity of the addition across the C1=O or C2=O double bond would be strongly influenced by the 3,3-dimethyl substitution. In a [3+2] annulation reaction with a nucleophilic species, for instance, the initial attack is likely to occur at the C1 position, leading to the formation of a spirocyclic system at this position. rsc.orgnih.gov
The stereochemical outcome of reactions is also governed by the steric bulk of the gem-dimethyl group. The approach of a reagent to one face of the indandione ring may be preferentially blocked, leading to the formation of a single diastereomer or a significant enrichment of one. For instance, in a reaction that generates a new stereocenter at the C2 position, the methyl groups can direct the incoming group to the less hindered face of the molecule. The rigid conformation imposed by the gem-dimethyl group can also lead to predictable stereochemical outcomes in intramolecular reactions.
The precise regiochemical and stereochemical outcomes are often dependent on the specific reaction conditions, including the nature of the reactant, the solvent, and the presence of any catalysts. Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the transition states and intermediates involved, helping to rationalize and predict the observed product distributions. nih.gov
Advanced Spectroscopic Characterization and Structural Delineation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a detailed map of the hydrogen and carbon framework of the molecule.
The ¹H NMR spectrum of 3,3-dimethyl-1,2-indandione is expected to show distinct signals corresponding to the aromatic protons and the gem-dimethyl protons.
Aromatic Protons (C4-H, C5-H, C6-H, C7-H): The four protons on the benzene (B151609) ring are chemically non-equivalent and would appear in the downfield region of the spectrum, typically between 7.0 and 8.0 ppm. libretexts.org Their exact chemical shifts are influenced by the electron-withdrawing effect of the adjacent dicarbonyl system. The signals would likely present as complex multiplets due to mutual spin-spin coupling. For instance, the protons ortho to the carbonyl groups (at C4 and C7) would be expected to be the most deshielded and appear furthest downfield.
Dimethyl Protons (C3-CH₃): The six protons of the two methyl groups are chemically equivalent due to free rotation around the C-C bonds. They would give rise to a single, sharp peak (a singlet) in the upfield region of the spectrum, likely around 1.3-1.5 ppm. libretexts.org The absence of adjacent protons results in a singlet multiplicity.
Table 4.1: Predicted ¹H NMR Data for 1,2-Indandione, 3,3-dimethyl-
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic-H | 7.0 - 8.0 | Multiplet (m) |
The proton-decoupled ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms and crucial information about their chemical environment. For 3,3-dimethyl-1,2-indandione, eight distinct signals are predicted.
Carbonyl Carbons (C1, C2): The two carbonyl carbons are in different chemical environments (one adjacent to the quaternary carbon, one adjacent to the aromatic ring). They are expected to be the most deshielded signals in the spectrum, appearing significantly downfield in the range of 190-210 ppm. libretexts.org Such downfield shifts are characteristic of ketone carbonyls. bhu.ac.in
Aromatic Carbons: The six carbons of the benzene ring would produce six signals in the typical aromatic region of 120-150 ppm. oregonstate.edu The two carbons fused to the five-membered ring (C3a, C7a) would be quaternary and typically weaker in intensity. huji.ac.il The four carbons bearing hydrogen atoms (C4, C5, C6, C7) would show more intense signals.
Quaternary Carbon (C3): The aliphatic quaternary carbon at the C3 position, bearing the two methyl groups, would appear as a single, characteristically weak signal. huji.ac.il Its chemical shift would likely fall in the 40-60 ppm range.
Methyl Carbons (CH₃): The two equivalent methyl carbons would produce a single, relatively upfield signal, typically between 20-30 ppm. libretexts.org
Distortionless Enhancement by Polarization Transfer (DEPT) experiments would be invaluable for distinguishing between the different types of carbon atoms (C, CH, CH₂, and CH₃). libretexts.orguvic.ca
Table 4.2: Predicted ¹³C NMR Data for 1,2-Indandione, 3,3-dimethyl-
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Carbon Type |
|---|---|---|
| C1, C2 | 190 - 210 | C (Carbonyl) |
| C3a, C7a | 130 - 150 | C (Aromatic, Quaternary) |
| C4, C5, C6, C7 | 120 - 140 | CH (Aromatic) |
| C3 | 40 - 60 | C (Aliphatic, Quaternary) |
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals and confirming the molecular structure. libretexts.orgeuropeanpharmaceuticalreview.com
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent aromatic protons, helping to assign their specific positions on the ring. uvic.ca No cross-peaks would be expected for the methyl proton singlet, confirming its isolation from other protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. uvic.ca It would definitively link each aromatic proton signal to its corresponding aromatic carbon signal. The methyl proton signal would correlate to the methyl carbon signal. Quaternary carbons (C1, C2, C3, C3a, C7a) would be absent from the HSQC spectrum, which aids in their identification.
From the methyl protons to the quaternary carbon (C3) and the two carbonyl carbons (C1 and C2).
From the aromatic protons (e.g., H4) to adjacent carbons (e.g., C3a, C5, and C7a). These long-range correlations confirm the fusion of the rings and the placement of the substituents. researchgate.netresearchgate.netnih.gov
Carbon-13 (¹³C) NMR Spectroscopy: Quaternary Carbon Identification and Substituent Effects
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis
IR and Raman spectroscopy probe the vibrational modes of the molecule, providing definitive evidence for the presence of key functional groups. libretexts.org
The most prominent feature in the IR spectrum of 3,3-dimethyl-1,2-indandione would be the carbonyl (C=O) stretching vibrations. spectroscopyonline.com
Asymmetric and Symmetric Stretching: As a 1,2-dicarbonyl compound, two distinct C=O stretching bands are expected due to symmetric and asymmetric vibrational coupling.
Frequency: For α-diketones in a five-membered ring, these bands typically appear at high frequencies. One would anticipate a strong, sharp absorption band for the asymmetric stretch around 1760 cm⁻¹ and a second, often weaker, band for the symmetric stretch around 1740 cm⁻¹. The inclusion in a five-membered ring generally increases the stretching frequency compared to acyclic ketones. uomustansiriyah.edu.iq One of the carbonyls is also conjugated with the aromatic ring, which typically lowers the frequency slightly. spectroscopyonline.com
Table 4.3: Predicted Carbonyl IR Frequencies for 1,2-Indandione, 3,3-dimethyl-
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |
|---|---|---|
| C=O Asymmetric Stretch | ~1760 | Strong |
Other key vibrations would confirm the presence of the indane skeleton and the gem-dimethyl groups.
Aromatic Vibrations: Aromatic C-H stretching vibrations would be observed as a group of weaker bands just above 3000 cm⁻¹ (e.g., 3050-3150 cm⁻¹). wvu.edu Aromatic C=C ring stretching vibrations would appear as a series of sharp bands in the 1450-1600 cm⁻¹ region.
Aliphatic Vibrations: The C-H stretching modes of the methyl groups would result in strong absorptions just below 3000 cm⁻¹ (e.g., 2870-2960 cm⁻¹). wvu.edu
Bending Vibrations: The gem-dimethyl group would likely show a characteristic doublet in the C-H bending region around 1370-1390 cm⁻¹. ias.ac.in Out-of-plane C-H bending vibrations for the substituted benzene ring would also be present in the fingerprint region (below 900 cm⁻¹), providing information on the substitution pattern.
Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the carbon skeleton and the C=C bonds of the aromatic ring. acs.orgolemiss.edu
Carbonyl Stretching Frequencies and Band Assignments
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Emission Studies
The electronic structure of 3,3-dimethyl-1,2-indandione, featuring a vicinal diketone fused to a benzene ring, gives rise to characteristic absorption and emission properties that can be probed using Ultraviolet-Visible (UV-Vis) spectroscopy.
Analysis of Electronic Transitions and Absorption Maxima
The UV-Vis absorption spectrum of molecules containing an indandione core is typically characterized by electronic transitions involving π and non-bonding (n) electrons. The expected transitions include π → π* and n → π* transitions. The π → π* transitions, which are generally of high intensity, originate from the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic system and the carbonyl groups. The n → π* transitions involve the promotion of a non-bonding electron from one of the oxygen atoms to an antibonding π* orbital of a carbonyl group; these transitions are typically weaker.
In many indandione derivatives, particularly those designed as donor-π-acceptor (D-π-A) systems, the lowest energy absorption band is characterized as an intramolecular charge-transfer (ICT) transition. oup.comrsc.org In these systems, the indandione moiety functions as a potent electron acceptor. rsc.orgresearchgate.net For 3,3-dimethyl-1,2-indandione itself, which lacks a strong electron-donating substituent, the electronic transitions are primarily localized on the benzoyl and carbonyl chromophores. While specific experimental absorption maxima (λmax) for 3,3-dimethyl-1,2-indandione are not extensively documented in the surveyed literature, analysis of related 1,3-indandione (B147059) derivatives shows strong absorption in the UV and visible regions, often attributed to ICT. rsc.orglmaleidykla.ltrsc.org For instance, certain donor-acceptor 1,3-indandione derivatives exhibit absorption peaks ranging from 492 nm to 504 nm in DMSO. rsc.org
Solvatochromic Effects on Electronic Spectra
Solvatochromism describes the change in a substance's color—and hence its UV-Vis absorption or emission spectrum—upon a change in solvent polarity. mdpi.comresearchgate.net This phenomenon arises from differential solvation of the molecule's electronic ground and excited states. If a polar solvent stabilizes the excited state more than the ground state, a bathochromic (red) shift is observed. Conversely, if the ground state is more stabilized, a hypsochromic (blue) shift occurs. mdpi.com
Indandione derivatives are known to exhibit solvatochromism, a property that is particularly pronounced in D-π-A type structures where the excited state often possesses a larger dipole moment than the ground state. mdpi.comust.hk This leads to significant bathochromic shifts in both absorption and emission spectra as solvent polarity increases. researchgate.netmdpi.comust.hk For example, some push-pull molecules featuring an indandione acceptor show strong solvatochromic shifts in fluorescence of up to ~4300 cm⁻¹. mdpi.com While specific data for 3,3-dimethyl-1,2-indandione is scarce, the underlying principles suggest its spectral properties would be influenced by the solvent environment due to the polar nature of the diketone functionality.
To illustrate the principle, the solvatochromic behavior of a related compound, 2-{[p-(Dimethylamino)phenyl]methylene}-1,3-indandione (DAPMI), is presented below.
| Solvent | Polarity (ET(30)) | Absorption λmax (nm) |
|---|---|---|
| Toluene | 33.9 | 469 |
| Chloroform | 39.1 | 482 |
| Dichloromethane (B109758) | 40.7 | 488 |
| Acetonitrile | 45.6 | 481 |
Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a critical tool for determining the exact molecular weight of a compound and for deducing its structure through the analysis of its fragmentation patterns. For 3,3-dimethyl-1,2-indandione, the molecular formula is C₁₁H₁₀O₂. This corresponds to a precise molecular weight of 174.0681 g/mol , with the monoisotopic mass being 174.06808 u. nist.gov
Electron Ionization Mass Spectrometry (EI-MS) of 3,3-dimethyl-1,2-indandione produces a distinct pattern of ions. The molecular ion peak (M⁺•) is observed at a mass-to-charge ratio (m/z) of 174. The fragmentation is characteristic of aromatic ketones. Key fragmentation pathways include the loss of stable neutral molecules like carbon monoxide (CO) and radicals such as methyl (•CH₃).
The primary fragments observed in the EI mass spectrum are detailed in the table below. The base peak, representing the most abundant ion, appears at m/z 118, which corresponds to the loss of both a methyl group and a molecule of carbon monoxide.
| m/z | Relative Intensity (%) | Proposed Fragment Identity |
|---|---|---|
| 174 | 20 | [C₁₁H₁₀O₂]⁺• (Molecular Ion, M⁺•) |
| 159 | 15 | [M - CH₃]⁺ |
| 146 | 35 | [M - CO]⁺• |
| 131 | 25 | [M - CO - CH₃]⁺ |
| 118 | 100 | [M - CH₃ - CO]⁺ or [M - 42]⁺• |
| 90 | 55 | [C₇H₆]⁺• |
| 89 | 40 | [C₇H₅]⁺ |
X-ray Crystallography for Single-Crystal Structural Determination
A definitive determination of a molecule's three-dimensional structure in the solid state is achieved through single-crystal X-ray crystallography. This technique provides precise data on bond lengths, bond angles, and torsional angles, as well as information on how molecules pack together in a crystal lattice.
As of this writing, a search of the Cambridge Crystallographic Data Centre (CCDC) and other surveyed literature has not yielded a reported single-crystal X-ray structure for 3,3-dimethyl-1,2-indandione.
Elucidation of Molecular Conformation and Bond Geometries
Were a crystal structure available, it would provide definitive information on the molecule's conformation. It would be expected to show that the indane ring system is largely planar, although the C3 atom, being sp³ hybridized and bearing two methyl groups, would lie slightly out of the plane of the aromatic ring. The analysis would yield precise bond lengths for the C=O groups (typically ~1.21 Å) and the various C-C bonds within the aromatic and five-membered rings. The geometry around the sp³-hybridized C3 atom would be expected to be tetrahedral, with C-C-C bond angles close to 109.5°.
Computational and Theoretical Chemistry of 1,2 Indandione, 3,3 Dimethyl
Density Functional Theory (DFT) for Ground State Electronic Structure
Density Functional Theory (DFT) has become a standard tool for investigating the ground-state electronic structure of organic molecules like 1,2-Indandione, 3,3-dimethyl-. These calculations provide fundamental information about the molecule's preferred geometry, the distribution of its electrons, and its spectroscopic characteristics.
The first step in a computational study is typically to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. For 1,2-Indandione, 3,3-dimethyl-, this process involves finding the minimum energy structure on its potential energy surface. The indandione core is largely planar, but the presence of the dimethyl-substituted carbon atom introduces some degree of conformational flexibility that is not present in the parent 1,2-indandione. Theoretical studies on the related compound 1,3-indandione (B147059) have shown that the five-membered ring adopts a nearly planar conformation. For 1,2-Indandione, 3,3-dimethyl-, the gem-dimethyl group at the C3 position does not significantly distort the planarity of the indane skeleton.
| Parameter | Optimized Value (Exemplary) |
| C=O Bond Length (C1) | ~1.22 Å |
| C=O Bond Length (C2) | ~1.22 Å |
| C1-C2 Bond Length | ~1.54 Å |
| C-C(CH3)2 Bond Lengths | ~1.53 Å |
| Dihedral Angle (Benzene Ring) | ~0-1° |
Note: The values presented are illustrative and based on typical DFT calculations for similar ketones and indanone structures. Actual values would be derived from specific DFT calculations (e.g., using B3LYP functional with a 6-311++G(d,p) basis set).
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity.
In 1,2-Indandione, 3,3-dimethyl-, the HOMO is expected to be localized primarily on the benzene (B151609) ring, characteristic of aromatic systems. The LUMO, conversely, is anticipated to be centered on the electron-deficient dicarbonyl system. This spatial separation of the FMOs has implications for the molecule's electronic behavior. The HOMO-LUMO gap for indandione derivatives is influenced by substituents on the aromatic ring.
| Molecular Orbital | Energy (Illustrative) | Primary Localization |
| HOMO | -6.5 eV | Benzene Ring (π-system) |
| LUMO | -2.1 eV | Dicarbonyl groups (π*-system) |
| HOMO-LUMO Gap | 4.4 eV | - |
Note: These energy values are representative and would be determined precisely by the level of theory and basis set used in the DFT calculation.
Computational vibrational analysis can predict the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to atomic displacements, a set of vibrational frequencies and their corresponding normal modes can be obtained. These calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data, accounting for anharmonicity and other systematic errors in the calculations.
For 1,2-Indandione, 3,3-dimethyl-, the most prominent vibrational modes are the C=O stretching frequencies of the two ketone groups. Due to their proximity, symmetric and asymmetric stretching combinations are expected. Studies on the parent 1,2-indandione have shown these carbonyl stretches to appear at high wavenumbers. The C-H stretching modes of the aromatic ring and the methyl groups, as well as various bending and skeletal modes, would also be predicted.
| Vibrational Mode | Calculated Frequency (cm⁻¹, Scaled) | Experimental Frequency (cm⁻¹, Typical) |
| Asymmetric C=O Stretch | ~1760 | ~1765 |
| Symmetric C=O Stretch | ~1725 | ~1730 |
| Aromatic C=C Stretch | ~1600 | ~1605 |
| CH3 Symmetric Stretch | ~2870 | ~2875 |
| CH3 Asymmetric Stretch | ~2960 | ~2965 |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Electronic Properties
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Phenomena
To investigate how 1,2-Indandione, 3,3-dimethyl- interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method allows for the calculation of electronic excited states, providing insights into the molecule's absorption and emission properties.
TD-DFT calculations can predict the vertical excitation energies and oscillator strengths, which correspond to the positions and intensities of absorption bands in a UV-Vis spectrum. For diketones like 1,2-Indandione, 3,3-dimethyl-, the electronic transitions are typically of n→π* and π→π* character. The lower energy n→π* transitions, involving the promotion of an electron from a non-bonding orbital on an oxygen atom to an anti-bonding π* orbital of the carbonyl group, are often weak. The higher energy π→π* transitions, originating from the aromatic system, are generally much more intense.
| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Character |
| S0 → S1 | ~450 | ~0.001 | n→π |
| S0 → S2 | ~310 | ~0.15 | π→π |
| S0 → S3 | ~280 | ~0.40 | π→π* |
Note: These values are illustrative and depend on the chosen functional, basis set, and solvent model in the TD-DFT calculation.
In molecules where electron-donating and electron-accepting regions are present, it is possible to have excited states with significant Intramolecular Charge Transfer (ICT) character. In 1,2-Indandione, 3,3-dimethyl-, the benzene ring can act as an electron-donating part, while the adjacent dicarbonyl system serves as a potent electron-accepting moiety.
Upon photoexcitation, an electron can be promoted from a HOMO localized on the aromatic ring to a LUMO centered on the diketone fragment. This results in an excited state with a substantial separation of charge, creating a large dipole moment. The character and energy of such ICT states are sensitive to the polarity of the surrounding medium. While specific studies on the ICT states of 1,2-Indandione, 3,3-dimethyl- are not prevalent, analysis of its FMOs suggests that π→π* transitions would possess a degree of charge-transfer character from the fused benzene ring to the five-membered ring containing the ketone groups.
Simulation of Electronic Absorption and Emission Spectra
Ab Initio and Semi-Empirical Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations provide a powerful, non-experimental method for exploring the electronic structure and inherent properties of molecules. For a molecule like 1,2-Indandione, 3,3-dimethyl-, these computational techniques can predict spectroscopic data and thermodynamic stability, offering insights that complement experimental findings.
Prediction of Spectroscopic Parameters (e.g., NMR Shielding Constants)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations can predict NMR chemical shifts by computing the isotropic magnetic shielding constants for each nucleus. The Gauge-Independent Atomic Orbital (GIAO) method, typically employed with Density Functional Theory (DFT) using functionals like B3LYP and a suitable basis set (e.g., 6-311+G(d,p)), is a standard approach for this purpose.
For 1,2-Indandione, 3,3-dimethyl-, a theoretical study would first involve geometry optimization to find the molecule's lowest energy conformation. Following this, NMR shielding constants (σ) would be calculated. The chemical shift (δ) is then determined by subtracting the calculated shielding of the nucleus of interest from the shielding of a reference compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.
While specific data for the 3,3-dimethyl derivative is not available, a hypothetical study would yield data similar to that shown in the table below. The presence of the gem-dimethyl group at the C3 position would be expected to significantly influence the chemical shifts of nearby nuclei compared to the unsubstituted 1,2-indandione parent molecule. Specifically, the C3 carbon would show a distinct quaternary signal, and the methyl carbons would appear as a prominent peak in the aliphatic region of the 13C NMR spectrum.
Table 1: Hypothetical Predicted 13C NMR Chemical Shifts for 1,2-Indandione, 3,3-dimethyl- Calculated using a hypothetical DFT/B3LYP/6-311+G(d,p) level of theory and referenced to TMS.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity (Off-Resonance Decoupled) |
|---|---|---|
| C1 (Carbonyl) | ~195-205 | Singlet |
| C2 (Carbonyl) | ~190-200 | Singlet |
| C3 (Quaternary) | ~45-55 | Singlet |
| C3-Methyls | ~25-35 | Quartet |
| C3a (Aromatic Bridgehead) | ~130-140 | Singlet |
| C4 (Aromatic) | ~125-135 | Doublet |
| C5 (Aromatic) | ~120-130 | Doublet |
| C6 (Aromatic) | ~120-130 | Doublet |
| C7 (Aromatic) | ~125-135 | Doublet |
| C7a (Aromatic Bridgehead) | ~145-155 | Singlet |
Investigation of Thermochemical Stabilities and Isodesmic Reactions
The thermochemical stability of a molecule, such as its enthalpy of formation (ΔHf), can be accurately computed using high-level ab initio methods. Isodesmic reactions are a powerful computational tool used to cancel out systematic errors in calculations. In an isodesmic reaction, the number and types of chemical bonds on the reactant side are identical to those on the product side. This conservation of bond types allows for a more reliable calculation of the enthalpy of reaction.
To determine the enthalpy of formation for 1,2-Indandione, 3,3-dimethyl-, one could construct a hypothetical isodesmic reaction like the one below:
1,2-Indandione, 3,3-dimethyl- + 2 x Ethane → Dimethylcyclopentane + 2 x Acetaldehyde
By calculating the total electronic energies of all species in this reaction at a high level of theory (e.g., G3 or G4 theory) and combining them with known experimental enthalpies of formation for the reference compounds (ethane, dimethylcyclopentane, acetaldehyde), the unknown enthalpy of formation for the target molecule can be derived with high accuracy. The gem-dimethyl group at the C3 position is expected to introduce steric strain, which would be reflected in a less negative (or more positive) enthalpy of formation compared to a hypothetical strain-free equivalent.
Computational Modeling of Reaction Mechanisms and Potential Energy Surfaces
Computational chemistry is instrumental in mapping the pathways of chemical reactions. By modeling the potential energy surface, researchers can identify key structures like transition states and intermediates, providing a detailed understanding of reaction mechanisms.
Identification of Transition States and Reaction Coordinate Analysis
For a reaction involving 1,2-Indandione, 3,3-dimethyl-, such as a nucleophilic addition to one of its carbonyl groups, computational methods can locate the transition state (TS) structure. A transition state search algorithm, like the Berny optimization algorithm, is used to find the first-order saddle point on the potential energy surface that connects reactants and products.
Once a TS is located, a frequency calculation is performed. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate. An Intrinsic Reaction Coordinate (IRC) calculation can then be run, which maps the minimum energy path from the transition state down to the reactants on one side and the products on the other, confirming that the located TS correctly connects the desired species.
Calculation of Activation Barriers and Rate Constants
The activation barrier (or activation energy, Ea) of a reaction is the energy difference between the transition state and the reactants. This value is a direct output of the potential energy surface calculations described above.
Ea = ETransition State - EReactants
This calculated activation energy can then be used within the framework of Transition State Theory (TST) to estimate the reaction rate constant (k). The TST equation relates the rate constant to the Gibbs free energy of activation (ΔG‡), which includes enthalpic and entropic contributions:
k = (kBT/h) * e(-ΔG‡/RT)
where kB is the Boltzmann constant, T is the temperature, h is the Planck constant, and R is the ideal gas constant. For 1,2-Indandione, 3,3-dimethyl-, the steric hindrance from the gem-dimethyl groups would likely lead to a higher activation barrier for nucleophilic attack at the C1 or C2 carbonyls compared to the unsubstituted parent compound, resulting in a slower reaction rate.
Theoretical Studies on Tautomerism and Isomerism in Substituted Indandiones
Tautomerism, the interconversion of constitutional isomers, is a key characteristic of dicarbonyl compounds. 1,2-Indandione systems can theoretically exist in keto and enol forms. However, for 1,2-Indandione, 3,3-dimethyl-, the possibility of enolization is structurally precluded. Enolization requires a proton on a carbon atom alpha to a carbonyl group. In this molecule, the C3 position has two methyl groups and no hydrogen atoms, while the other alpha-carbon (part of the aromatic ring) cannot readily enolize without disrupting aromaticity. Therefore, unlike its 1,3-indandione cousins which exhibit significant keto-enol tautomerism, 1,2-Indandione, 3,3-dimethyl- is locked in its diketo form.
Theoretical calculations would confirm this by showing that the diketo form is significantly lower in energy than any potential enol tautomer. A computational study attempting to optimize the geometry of a hypothetical enol form would likely fail or result in a structure with extremely high energy, confirming its instability and the overwhelming preference for the diketo isomer.
Energetic Landscape of Tautomeric Forms (e.g., keto-enol tautomerism)
The substitution at the C3 position of the 1,2-indandione ring system is a critical determinant of the equilibrium between the diketo and keto-enol tautomeric forms. In the case of 1,2-Indandione, 3,3-dimethyl-, the presence of two methyl groups at the C3 position precludes the formation of an enol tautomer involving this carbon. However, keto-enol tautomerism can still occur involving the C1 and C2 carbonyl groups.
Computational studies on related 1,3-indandione derivatives have shown that the keto-enol tautomerism is a significant phenomenon. For instance, in 2-phenyl-1,3-indandione, the enol form is stabilized in DMSO solution by a strong hydrogen bond. scilit.com This stabilization is a result of a fast proton transfer between the carbonyl oxygen atoms, which is facilitated by the formation of an ionic complex. scilit.com While 1,2-Indandione, 3,3-dimethyl- has a different substitution pattern, the principles of enol stabilization through intramolecular hydrogen bonding and solvent effects are still relevant.
The relative stability of the keto and enol forms is influenced by various factors, including the solvent environment. researchgate.netorientjchem.org In the gas phase and aprotic solvents, the enol form of β-diketones is often more stable, whereas the keto form is favored in protic solvents. researchgate.net For 1,2-Indandione, 3,3-dimethyl-, the diketo form is the predominant species. The enol form, 2-hydroxy-3,3-dimethyl-1H-inden-1-one, would be a higher energy tautomer. The energetic barrier for the tautomerization from the diketo to the keto-enol form is typically high for diketones in isolation, but can be significantly lowered by the presence of molecules that can act as catalysts for proton transfer. researchgate.net
| Compound | Tautomer | Method/Basis Set | Solvent | Relative Energy (kcal/mol) | Reference |
|---|---|---|---|---|---|
| 2-Carbamido-1,3-indandione | Dienol | SOS-MP2/ADC(2) | Ethanol (B145695) | Base (A) is 90% | researchgate.netnih.gov |
| 2-Carbamido-1,3-indandione | Keto-Enol | SOS-MP2/ADC(2) | Ethanol | More stable in excited state (100%) | researchgate.netnih.gov |
| 3-Phenyl-2,4-pentanedione | Keto | B3LYP/6-31+G(d) | Gas Phase | -17.89 (more stable) | orientjchem.org |
| 3-Phenyl-2,4-pentanedione | Enol | B3LYP/6-31+G(d) | Gas Phase | 0 | orientjchem.org |
Proton Transfer Dynamics and Barriers
Proton transfer is a fundamental process in the tautomerization of indandione derivatives. In the context of 1,2-Indandione, 3,3-dimethyl-, intramolecular proton transfer would be the mechanism for interconversion between the diketo and any potential enol forms. Theoretical studies on related systems, such as 2-acetylindan-1,3-dione, have revealed ultrafast excited-state intramolecular proton transfer (ESIPT) dynamics. dntb.gov.ua Upon electronic excitation, proton transfer can occur on the femtosecond timescale (≈160 fs). dntb.gov.ua
For the ground state, the barrier for proton transfer can be substantial. In acetylacetone, a simple β-diketone, the calculated barrier for interconversion between the enol and keto forms is around 62 kcal/mol, which is significantly reduced in the presence of water (to ≈30 kcal/mol). researchgate.net This highlights the role of the surrounding medium in facilitating proton transfer. In the case of 3,3'-dihydroxy-2,2'-diindan-1,1'-dione derivatives, rapid tautomerization via intramolecular double proton transfer has been observed both in solution and in the solid state. rsc.orgrsc.org
The energy barrier for proton transfer in 1,2-Indandione, 3,3-dimethyl- would be influenced by the stability of the transition state. The geminal dimethyl groups at the C3 position would likely introduce steric strain in the transition state, potentially increasing the energy barrier for proton transfer compared to unsubstituted 1,2-indandione.
| Compound | Process | Method/Basis Set | Solvent | Activation Energy (kcal/mol) | Reference |
|---|---|---|---|---|---|
| Acetylacetone | Keto-Enol Tautomerization | DFT | Gas Phase | >60 | researchgate.net |
| 3-Phenyl-2,4-pentanedione | Keto to TS | B3LYP/6-31+G(d) | Gas Phase | 30.61 | orientjchem.org |
| 2-Carbamido-1,3-indandione | Tautomerization | DFT/ωB97xD/def2-SVPD | Various Solvents | 0.5 - 4.3 | researchgate.net |
Quantitative Assessment of Geminal Dimethyl Substitution Effects via Computational Metrics
The presence of the geminal dimethyl group at the C3 position in 1,2-Indandione, 3,3-dimethyl- has significant stereoelectronic consequences that can be quantified using computational chemistry. These effects are primarily steric and electronic in nature.
Steric Effects: The Thorpe-Ingold effect, or gem-dimethyl effect, suggests that the presence of a geminal dimethyl group can favor ring formation and influence reaction rates and equilibria due to a decrease in the internal bond angle. Computationally, this can be assessed by comparing the optimized geometries of 3,3-dimethyl-1,2-indandione with the parent 1,2-indandione. The C1-C3-C(CH₃)₂ bond angle in the 3,3-dimethyl derivative is expected to be larger than the corresponding H-C-H angle in the unsubstituted compound, leading to a puckering of the five-membered ring. This steric hindrance can also affect the approach of reactants and solvent molecules. Studies on other systems have shown that gem-dimethyl groups can create A(1,2) strain, influencing the stereoselectivity of reactions. acs.org
Electronic Effects: The methyl groups are weak electron-donating groups through hyperconjugation. This can influence the electron density distribution in the molecule, particularly at the adjacent carbonyl carbons. Natural Bond Orbital (NBO) analysis can be employed to quantify these electronic effects by examining the charges on the atoms and the nature of the molecular orbitals. The increased electron density at the carbonyl carbons due to the methyl groups could slightly decrease their electrophilicity compared to the unsubstituted 1,2-indandione.
| Computational Metric | Property Assessed | Expected Effect in 1,2-Indandione, 3,3-dimethyl- |
|---|---|---|
| Geometrical Parameters (Bond Angles, Dihedral Angles) | Steric Strain and Ring Conformation | Increased C1-C3-C(CH₃)₂ bond angle, puckering of the five-membered ring. |
| Natural Bond Orbital (NBO) Analysis (Atomic Charges) | Electronic Effects | Increased negative charge on carbonyl carbons due to electron donation from methyl groups. |
| Frontier Molecular Orbital (FMO) Energies (HOMO-LUMO gap) | Reactivity and Spectroscopic Properties | Potential alteration of HOMO and LUMO energy levels affecting reactivity and UV-Vis absorption. |
| Vibrational Frequencies (IR Spectra) | Bond Strengths and Vibrational Modes | Shifts in carbonyl stretching frequencies due to electronic and steric effects. |
Derivatization Strategies and Functionalization of 1,2 Indandiones for Advanced Research Applications
Synthesis of Novel Heterocyclic Systems Derived from 1,2-Indandione
The dual electrophilicity of the adjacent carbonyl groups in 1,2-indandiones makes them ideal substrates for condensation reactions with various binucleophiles to construct a wide array of heterocyclic systems. A common precursor in these syntheses is ninhydrin (B49086), which exists as a stable hydrate (B1144303) of 1,2-indandione in aqueous media.
One-pot, three-component reactions involving ninhydrin, malononitrile (B47326), and various diamines in water provide a highly efficient and green route to synthesize indandione-fused heterocycles. For instance, the reaction with ethylenediamine (B42938) yields 2-(imidazolidin-2-ylidene)-1H-indene-1,3(2H)-dione in excellent yield and with a short reaction time. This methodology avoids the need for catalysts and simplifies purification, highlighting its industrial viability. Similarly, reactions with other diamines or N-binucleophiles can lead to the formation of pyrimidine (B1678525) and indenoquinoxaline derivatives. Another strategy involves the synthesis of dihydroxyindeno[1,2-d]imidazoles through the one-pot reaction of ninhydrin with various amines and trichloroacetonitrile.
A base-catalyzed, one-pot, three-component reaction has been developed for the synthesis of novel tricyclic indenopyrimidine-2-amines starting from 3,3-dimethyl- or 3-methyl-2H-indanones, demonstrating the utility of substituted indanones in building complex heterocyclic frameworks. researchgate.net
Table 1: Synthesis of Heterocyclic Systems from 1,2-Indandione Precursors
| Precursor | Reagents | Resulting Heterocycle | Key Features |
|---|---|---|---|
| Ninhydrin | Malononitrile, Ethylenediamine | 2-(Imidazolidin-2-ylidene)-1H-indene-1,3(2H)-dione | Green synthesis, catalyst-free, high yield (98%) |
| Ninhydrin | Malononitrile, Aryl diamines | Indenoquinoxaline derivatives | One-pot, three-component reaction in water |
| Ninhydrin | Various amines, Trichloroacetonitrile | Dihydroxyindeno[1,2-d]imidazoles | One-pot, multi-component synthesis |
| 3,3-Dimethyl-2H-indanone | Aldehydes, Guanidinium hydrochloride | Indenopyrimidine-2-amines | Base-catalyzed, one-pot, three-component reaction researchgate.net |
Condensation and Annulation Reactions Leading to Polycyclic Aromatic and Heteroaromatic Systems
Annulation reactions, which involve the formation of a new ring onto an existing scaffold, are a powerful tool for constructing polycyclic systems. The Robinson annulation, a classic example, combines a Michael addition with an intramolecular aldol (B89426) condensation to form a six-membered ring. masterorganicchemistry.com While traditionally applied to different substrates, the principles of condensation and subsequent cyclization are central to expanding the 1,2-indandione core.
A key strategy involves creating a fused ring system through intramolecular cyclization. For instance, a Friedel–Crafts acylation ring-closure reaction can be employed to fuse aromatic rings onto an existing structure, a technique used in the synthesis of complex, planar, π-conjugated molecules for organic semiconductor materials. beilstein-journals.org These reactions often require converting a precursor to an acid chloride, followed by treatment with a Lewis acid like AlCl₃ to effect the ring closure. beilstein-journals.org
Transition-metal-catalyzed "cut-and-sew" transformations of strained ring systems like benzocyclobutenones offer a deconstructive strategy to build fused and bridged rings. nih.gov This involves the cleavage of a C-C bond followed by the formation of new rings. For example, a rhodium-catalyzed reaction between benzocyclobutenones and alkynes can lead to fused indene (B144670) products through a (4 + 2 – 1) decarbonylative process. nih.gov
Furthermore, formal [3+3] cycloaddition reactions, typically involving the condensation of a 1,3-dicarbonyl equivalent with an α,β-unsaturated iminium salt, provide a pathway to six-membered heterocyclic rings. researchgate.net This stepwise process, which involves a Knoevenagel-type condensation followed by an electrocyclic ring closure, can be adapted to build complex polycyclic heteroaromatic systems. researchgate.net
Introduction of Complex Organic Functionalities via Multi-Component Reactions
Multi-component reactions (MCRs) are highly valued in synthetic chemistry for their efficiency, atom economy, and ability to generate molecular diversity from simple starting materials in a single step. nih.govuc.pt The 1,2-indandione scaffold, often in the form of its precursors like 1,3-indandione (B147059) or isatin (B1672199), is a frequent participant in MCRs to produce complex, biologically relevant molecules, particularly spirooxindoles. nih.govuc.ptuevora.ptnuph.edu.uabeilstein-journals.org
A prominent example is the three-component reaction of 1,3-indandione, isatins, and N,N-dimethylaniline, which, catalyzed by LiClO₄, proceeds through a Friedel–Crafts type mechanism to yield new unsymmetrical oxindoles. nih.gov The reaction is believed to initiate with the formation of an intermediate from isatin and the aniline, which is then attacked by the 1,3-indandione nucleophile. nih.gov
Another powerful MCR is the 1,3-dipolar cycloaddition of azomethine ylides, generated in situ from isatin and an amino acid (like proline or sarcosine), with various dipolarophiles. uevora.ptnuph.edu.ua When electron-deficient olefins are used as dipolarophiles, this reaction provides access to a vast library of highly substituted spiropyrrolidine-oxindole derivatives. uevora.pt These reactions highlight the modularity of MCRs in constructing intricate molecular frameworks by varying the constituent components. uc.pt
Table 2: Examples of Multi-Component Reactions for Complex Molecule Synthesis
| Key Reagent(s) | Other Components | Catalyst/Conditions | Product Class |
|---|---|---|---|
| 1,3-Indandione, Isatins | N,N-Dimethylaniline | LiClO₄ / Ethanol (B145695) | Unsymmetrical Oxindoles nih.gov |
| Isatin, L-Proline | α,β-Unsaturated Ketones | Methanol / Reflux | Spiropyrrolidine-Oxindoles uevora.pt |
| Isatin, Sarcosine | Electron-deficient Olefins | Acetic Acid | Spiropyrrolidine-Oxindoles uevora.pt |
| Aldehydes, Malononitrile | 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one | Heteropolyacid / Ultrasound | 1,4-Dihydropyrano[2,3-c]pyrazoles arabjchem.org |
Tailored Derivatization of 3,3-Dimethyl-1,2-indandione for Unique Scaffolds
The strategic placement of gem-dimethyl groups at the C-3 position of the 1,2-indandione core fundamentally alters its reactivity. Unlike its parent compound, 3,3-dimethyl-1,2-indandione lacks acidic protons at the C-3 position. This structural modification blocks pathways involving enolization or carbanion formation at this site, thereby preventing self-condensation reactions and directing all synthetic transformations to the vicinal dicarbonyl group at the C-1 and C-2 positions. This allows for precise control over reactions, enabling the synthesis of unique scaffolds where the 3,3-dimethylindandione moiety serves as a rigid, well-defined building block.
Design and Synthesis of Spirocyclic Compounds Incorporating the 3,3-Dimethylindandione Moiety
Spirocyclic compounds, which feature two rings connected by a single common atom, are prevalent in natural products and are of significant interest in medicinal chemistry. nuph.edu.ua The synthesis of spiro compounds from indandiones often involves MCRs or cycloaddition reactions. nih.gov
For 3,3-dimethyl-1,2-indandione , the C-1 or C-2 carbonyl carbon is the primary electrophilic site for initiating spirocyclization. One established method for creating spirocycles involves the reaction of a ketone with a binucleophile. For example, the three-component reaction of isatin, an arylamine, and cyclopentane-1,3-dione can yield novel spiro[dihydropyridine-oxindole] derivatives. beilstein-journals.org A similar strategy could be envisioned where 3,3-dimethyl-1,2-indandione reacts with suitable partners to form a spiro center at its C-1 or C-2 position.
Domino reactions provide another efficient route to spiro-indanediones. nih.gov An organocatalytic cascade reaction between 2-ethylidene 1,3-indandiones and isatylidene-malononitriles has been shown to produce unique spiro-bridged heterocyclic systems. acs.orgnih.gov The reaction proceeds via an unexpected vinylogous Michael addition, followed by cyclization and rearrangement. acs.orgnih.gov Adapting such cascade reactions to derivatives of 3,3-dimethyl-1,2-indandione could open avenues to novel spirocyclic frameworks.
Exploration of Bridged and Fused Ring Systems with Distinct Stereochemical Features
Bridged and fused ring systems are defining features of many complex natural products and introduce significant three-dimensionality and rigidity into a molecule. nih.govslideshare.netmasterorganicchemistry.com A fused ring system is one where two rings share an adjacent pair of atoms (a covalent bond), while in a bridged system, the rings are joined at non-adjacent "bridgehead" carbons. slideshare.netmasterorganicchemistry.com
The synthesis of fused rings from an indandione precursor can be achieved via annulation reactions. A novel π-conjugated molecule featuring a dithieno[3,2-b:2',3'-d]thiophene (DTT) unit fused to two indenone units was synthesized using a Friedel–Crafts acylation ring-closure reaction, demonstrating a powerful method for creating extended, planar fused systems. beilstein-journals.org
Constructing bridged bicyclic systems is a more complex challenge. These structures are often synthesized through intramolecular Diels-Alder reactions or deconstructive "cut-and-sew" strategies involving transition-metal catalysis. nih.govfigshare.com For a substrate like 3,3-dimethyl-1,2-indandione , creating a bridged system would likely require a multi-step approach. This would involve initial functionalization of the indandione core to introduce reactive groups capable of undergoing a subsequent intramolecular cyclization to form the bridge across the existing ring structure. The stereochemistry of such systems is critical and is often controlled by the geometry of the cyclization precursor. slideshare.net
Synthetic Utility and Emerging Research Applications in Organic Materials and Chemical Transformation
1,2-Indandione as a Versatile Synthetic Building Block in Complex Molecule Synthesis
Detailed research on the application of 3,3-dimethyl-1,2-indandione as a versatile building block in modern synthetic strategies is not extensively documented in publicly available literature.
Precursor in Cascade, Domino, and Cycloaddition Reactions
There is a notable lack of contemporary research demonstrating the use of 3,3-dimethyl-1,2-indandione in cascade, domino, or cycloaddition reactions. While the parent 1,2-indandione and particularly the 1,3-indandione (B147059) isomer are staples in such transformations for building complex molecular architectures, the 3,3-dimethyl substituted variant does not feature prominently in similar reported methodologies. Early literature from the 1960s suggests a potential for ring-expansion reactions with diazoalkanes, but this has not been a significant area of recent synthetic exploration.
Role in the Construction of Advanced Organic Frameworks
No specific research findings were identified that detail the use of 3,3-dimethyl-1,2-indandione in the construction of advanced organic frameworks, such as porous organic polymers or covalent organic frameworks.
Integration into Advanced Organic Materials Research
The integration of 3,3-dimethyl-1,2-indandione into advanced organic materials research appears to be minimal, with a specific absence of studies related to semiconductor applications. However, its photochemical reactivity has been a subject of fundamental study.
Development of Organic Semiconductors with Modulated Charge Transport Properties
There is no available research data to support the development or use of 3,3-dimethyl-1,2-indandione in the field of organic semiconductors. Studies on related indandione structures for semiconductor applications typically involve different isomers or substitution patterns.
Exploration of Chromophores and Photoactive Compounds for Fundamental Photochemistry
The most significant research available for 3,3-dimethyl-1,2-indandione is in the domain of fundamental photochemistry. Studies from the 1970s investigated its behavior upon irradiation in the presence of hydrogen-donating molecules.
In a detailed study, the photochemical reaction of 3,3-dimethyl-1,2-indandione (DMID) with xanthene was found to proceed via hydrogen abstraction by the triplet n-π* excited state of DMID. oup.com This initial step forms a triplet radical pair consisting of a semidione radical and a 9-xanthenyl radical. oup.com The reaction demonstrates a fairly efficient quantum yield (Φ=0.71) for hydrogen abstraction at the C-1 carbonyl group. oup.comoup.com The primary products isolated from this reaction provide insight into the behavior of the resulting radicals. oup.comoup.com
The reaction of DMID with aromatic aldehydes was also investigated, yielding a complex mixture of products including diastereoisomeric 2:2 adducts, a 1:1 adduct, a 2:1 adduct, and a pinacol, further highlighting its photo-reactivity. researchgate.netoup.com
| Reactant | Products | Yield (%) | Reference |
| Xanthene | 1-hydroxy-3,3-dimethyl-1-(9-xanthenyl)-2-indanone | 49% | oup.comoup.com |
| 1,1'-dihydroxy-3,3,3',3'-tetramethyl-1,1'-biindan-2,2'-dione | 23% | oup.comoup.com | |
| 9,9'-bixanthenyl | 49% | oup.com | |
| 2-hydroxy-3,3-dimethyl-1-indanone | 13% | oup.comoup.com | |
| Aromatic Aldehydes | Mixture of 2:2 adducts, 1:1 adduct, 2:1 adduct, and pinacol | Not specified | researchgate.netoup.com |
These findings establish that DMID is a photoactive compound, with its semidione radical behaving more like open-chain semidione radicals than sterically hindered ones. oup.comoup.com
Prospective Contributions of 3,3-Dimethyl-1,2-indandione to Novel Synthetic Methodologies
Based on the available scientific literature, there are no current or emerging research trends that point toward prospective contributions of 3,3-dimethyl-1,2-indandione to novel synthetic methodologies. Its potential remains largely unexplored by the broader synthetic chemistry community.
Based on a comprehensive review of available scientific literature, there is currently insufficient published research on the chemical compound 1,2-Indandione, 3,3-dimethyl- to provide a detailed analysis of its role in the specific areas of "Facilitating Access to Architectures with Enhanced Steric Control" and "Rational Design for Modulating Electronic and Optical Properties in Advanced Materials."
The search for direct applications of 1,2-Indandione, 3,3-dimethyl- (CAS Number: 20651-88-1) in these highly specialized fields of synthetic and materials chemistry did not yield dedicated studies or detailed findings. While the broader class of indandione compounds, particularly 1,3-Indandione derivatives, is well-documented in materials science for creating molecules with unique optical and electronic properties, this research does not extend specifically to the 3,3-dimethyl substituted 1,2-indandione isomer. mdpi.comresearchgate.netacademie-sciences.frrsc.orgmdpi.com
General chemical principles suggest that the gem-dimethyl group at the C3 position would impart significant steric hindrance, a feature that is theoretically useful for controlling the three-dimensional structure of larger molecules. However, specific examples or quantitative studies demonstrating the synthetic utility of 1,2-Indandione, 3,3-dimethyl- for this purpose are not present in the reviewed literature. Similarly, while the indandione core is a known electron-accepting unit used in designing functional dyes and materials, the specific electronic and optical characteristics of materials derived from 1,2-Indandione, 3,3-dimethyl- have not been the subject of detailed investigation. academie-sciences.frrsc.orgsemanticscholar.org
Research on the parent compound, 1,2-Indandione , is predominantly focused on its application in forensic science for the development of latent fingerprints and does not venture into the areas of advanced materials or complex synthetic architecture. researchgate.net
Due to the lack of specific research data and detailed findings for 1,2-Indandione, 3,3-dimethyl- within the requested topics, it is not possible to construct the thorough and scientifically accurate article as outlined in the instructions.
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed to prepare 3,3-dimethyl-1,2-indandione, and how do reaction conditions influence yield optimization?
- Methodological Answer: A widely used approach involves coupling reactions with 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) as catalysts. These agents facilitate efficient acylation of indane-1,3-dione derivatives, achieving yields >80% under mild conditions (e.g., room temperature, anhydrous solvents like THF or DMF). Key variables include stoichiometric ratios of reactants, solvent polarity, and reaction time .
Q. What analytical techniques are critical for confirming the structural integrity and purity of 3,3-dimethyl-1,2-indandione in synthetic workflows?
- Methodological Answer: High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR, ¹H/¹³C) are essential for structural confirmation. Purity is validated via ultra-high-performance liquid chromatography (UHPLC) coupled with quadrupole orbitrap mass spectrometry, which detects impurities at <0.1% levels. For metabolomic studies, MAVEN software is used to analyze LC-MS data and quantify intermediates .
Advanced Research Questions
Q. How do 3,3-dimethyl-1,2-indandione derivatives modulate macrophage-mediated inflammation, and what experimental models are used to quantify cytokine suppression?
- Methodological Answer: Bone marrow-derived macrophages (BMDMs) from DBA/1j mice are cultured with LPS to induce inflammation. Derivatives like 3,3-dimethylbutyrate (DMBut) are tested at concentrations ranging from 10⁻⁴ to 10⁻¹² M. Cytokine levels (IL-1β, IL-6, TNF-α) are quantified via ELISA, with statistical analysis (two-way ANOVA, Dunnett’s correction) confirming dose-dependent suppression. Parallel in vivo studies in collagen-induced arthritis (CIA) mice measure disease activity scores and joint histopathology .
Q. How do conflicting reports on the role of microbial metabolites (e.g., TMAO) in inflammation impact studies of 3,3-dimethyl-1,2-indandione derivatives?
- Methodological Answer: While some studies link elevated TMAO to pro-inflammatory pathways, others show no direct association with arthritis severity. To resolve contradictions, researchers use TMA lyase inhibitors (e.g., DMB) in CIA models and perform metabolomic profiling (GC-MS) to track host-microbiome interactions. Data normalization to baseline microbial diversity (16S sequencing) and stratified statistical models (mixed-effects regression) help isolate compound-specific effects from confounding variables .
Q. What in vivo pharmacokinetic challenges arise when studying 3,3-dimethyl-1,2-indandione derivatives, and how are metabolic pathways characterized?
- Methodological Answer: Oral administration in mice reveals rapid first-pass metabolism in the liver, with GC-MS detecting 3,3-dimethylbutyryl-CoA (DMBC) as a primary metabolite. Stable isotope tracing (¹³C-labeled derivatives) and tissue-specific metabolomics (liver vs. serum) differentiate systemic vs. localized bioactivity. Pharmacokinetic parameters (Cₘₐₓ, t₁/₂) are modeled using non-compartmental analysis in software like Phoenix WinNonlin .
Methodological Considerations
- Statistical Rigor : Studies employ GraphPad Prism v9 for ANOVA, with post-hoc corrections (e.g., Benjamini-Hochberg) to control false discovery rates in multi-cytokine datasets .
- Ethical Compliance : Animal protocols adhere to ARRIVE 2.0 guidelines, with IACUC approval for humane endpoints and sample size calculations based on power analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
